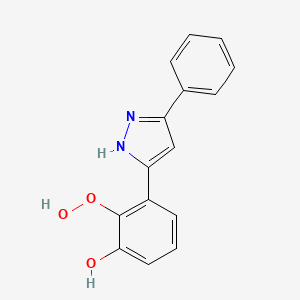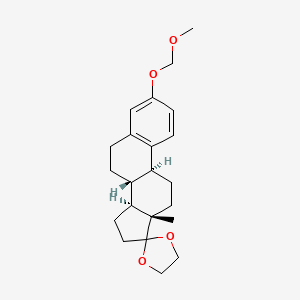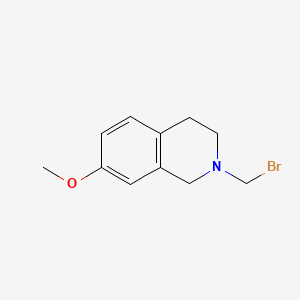![molecular formula C46H52FeO2P2+2 B13865214 (R)-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine](/img/structure/B13865214.png)
(R)-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine is a chiral phosphine ligand that has garnered significant interest in the field of organometallic chemistry. This compound is known for its unique structure, which includes a ferrocene backbone and two distinct phosphine groups. The presence of chirality in this compound makes it particularly valuable for asymmetric synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine typically involves the following steps:
Formation of the Ferrocene Backbone: The initial step involves the preparation of the ferrocene backbone, which is achieved through the reaction of ferrocene with appropriate reagents to introduce the desired substituents.
Introduction of Phosphine Groups: The next step involves the introduction of the phosphine groups. This is typically done through a series of substitution reactions where the phosphine groups are attached to the ferrocene backbone.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired ®- and (S)-enantiomers. This can be achieved through various methods, including chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of high-throughput screening methods can help in optimizing reaction conditions and identifying the most efficient synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
®-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Reduction: The compound can undergo reduction reactions to form reduced phosphine derivatives.
Substitution: The phosphine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenated reagents and appropriate catalysts.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine is widely used as a ligand in transition metal catalysis. Its chiral nature makes it particularly valuable for asymmetric synthesis, where it can help in the formation of enantiomerically pure products.
Biology
In biology, this compound has been explored for its potential use in the development of chiral drugs and pharmaceuticals. Its ability to form stable complexes with transition metals makes it a valuable tool in bioinorganic chemistry.
Medicine
In medicine, the compound’s chiral properties are being investigated for their potential in drug development, particularly in the synthesis of chiral drugs that require high enantiomeric purity.
Industry
In the industrial sector, ®-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine is used in the production of fine chemicals and specialty materials. Its role as a ligand in catalysis is crucial for various industrial processes, including polymerization and hydrogenation reactions.
Mecanismo De Acción
The mechanism of action of ®-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine involves its ability to coordinate with transition metals. The phosphine groups act as electron donors, forming stable complexes with metal centers. This coordination facilitates various catalytic processes, including bond formation and cleavage. The chiral nature of the compound allows for enantioselective catalysis, where the formation of one enantiomer is favored over the other.
Comparación Con Compuestos Similares
Similar Compounds
- (R,R)-2,4-Bis(bis(3,5-dimethylphenyl)phosphino)pentane
- (S,S)-2,4-Bis(bis(3,5-dimethylphenyl)phosphino)pentane
- Tris(4-methoxy-3,5-dimethylphenyl)phosphine
Uniqueness
What sets ®-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine apart from these similar compounds is its unique ferrocene backbone and the presence of two distinct phosphine groups. This structure provides enhanced stability and reactivity, making it particularly valuable for complex catalytic processes. Additionally, its chiral nature allows for highly enantioselective reactions, which is a significant advantage in asymmetric synthesis.
Propiedades
Fórmula molecular |
C46H52FeO2P2+2 |
|---|---|
Peso molecular |
754.7 g/mol |
Nombre IUPAC |
[2-[(1R)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-bis(2-propan-2-yloxyphenyl)phosphane;cyclopenta-1,3-diene;iron(4+) |
InChI |
InChI=1S/C41H47O2P2.C5H5.Fe/c1-27(2)42-37-16-10-12-18-40(37)45(41-19-13-11-17-38(41)43-28(3)4)39-20-14-15-36(39)33(9)44(34-23-29(5)21-30(6)24-34)35-25-31(7)22-32(8)26-35;1-2-4-5-3-1;/h10-28,33H,1-9H3;1-5H;/q2*-1;+4/t33-;;/m1../s1 |
Clave InChI |
UOUZFKHIILPYLB-QYKZUBHNSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)C3=CC=C[C-]3P(C4=CC=CC=C4OC(C)C)C5=CC=CC=C5OC(C)C)C.[CH-]1C=CC=C1.[Fe+4] |
SMILES canónico |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3=CC=C[C-]3P(C4=CC=CC=C4OC(C)C)C5=CC=CC=C5OC(C)C)C.[CH-]1C=CC=C1.[Fe+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(6-Ethoxy-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile](/img/structure/B13865147.png)

![Ethyl 2-[methyl(pyrimidin-2-yl)amino]-2-oxoacetate](/img/structure/B13865158.png)
![tert-butyl N-[acetyl(ethyl)amino]carbamate](/img/structure/B13865162.png)





![1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine](/img/structure/B13865220.png)
![N-[4-(6-aminopyridin-2-yl)sulfanylphenyl]acetamide](/img/structure/B13865223.png)

